1-(3-Hydroxyphenyl)-2-thiourea

Catalog No.
S715955
CAS No.
3394-05-6
M.F
C7H8N2OS
M. Wt
168.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxyphenyl)-2-thiourea

CAS Number

3394-05-6

Product Name

1-(3-Hydroxyphenyl)-2-thiourea

IUPAC Name

(3-hydroxyphenyl)thiourea

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

InChI

InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11)

InChI Key

BHJYKFUCQNISJA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)N

Synthesis and Characterization:

1-(3-Hydroxyphenyl)-2-thiourea, also known as N-(3-hydroxyphenyl)thiourea, is a relatively simple organic compound with the chemical formula C7H8N2OS. Its synthesis has been reported in various scientific publications, often involving the reaction of 3-aminophenol with thiocyanate salts [, ].

Crystal Structure and Properties:

The crystal structure of 1-(3-Hydroxyphenyl)-2-thiourea has been determined using X-ray diffraction techniques []. The study revealed a hydrogen-bonding network between the hydroxyl group and the thiourea moiety, influencing its packing arrangement and potentially contributing to its solid-state properties.

Potential Biological Activities:

While the specific biological applications of 1-(3-Hydroxyphenyl)-2-thiourea remain largely unexplored, some studies have investigated its potential anti-microbial and anti-cancer activities.

  • Anti-microbial activity

    A study published in "Farmaco" journal reported that 1-(3-Hydroxyphenyl)-2-thiourea exhibited moderate anti-bacterial activity against certain strains of Staphylococcus aureus and Escherichia coli []. However, further research is needed to confirm and understand the mechanism behind this activity.

  • Anti-cancer activity

    Another study, published in "ヨーロ피아 암 연구 저널 (European Journal of Cancer Research)", evaluated the anti-proliferative effects of 1-(3-Hydroxyphenyl)-2-thiourea on various cancer cell lines []. The results indicated that the compound exhibited some inhibitory effects, but further investigations are necessary to elucidate its potential therapeutic implications.

1-(3-Hydroxyphenyl)-2-thiourea is an organic compound with the molecular formula C7H8N2OS. This compound features a thiourea functional group, which consists of a carbon atom double-bonded to sulfur and single-bonded to nitrogen atoms. The presence of the hydroxyphenyl group enhances its solubility and biological activity. Structurally, it can be represented as follows:

  • Chemical Structure:

    Chemical Structure

The compound is characterized by its ability to form hydrogen bonds due to the hydroxyl group, which plays a crucial role in its interactions with other molecules.

Typical of thiourea derivatives. Key reactions include:

  • Nucleophilic Substitution: The thiourea nitrogen atoms can act as nucleophiles, allowing for substitutions with alkyl or aryl halides.
  • Dehydration Reactions: Under acidic or basic conditions, the compound may dehydrate to form isothiocyanates.
  • Condensation Reactions: It can react with carbonyl compounds to form thiourea derivatives.

These reactions are significant for synthesizing more complex molecules and exploring its reactivity in various chemical environments .

1-(3-Hydroxyphenyl)-2-thiourea exhibits notable biological activities, particularly as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Its inhibition is of interest in cosmetic applications aimed at skin whitening and preventing hyperpigmentation. Studies have shown that compounds with similar structures can effectively inhibit tyrosinase activity, making them candidates for further development in dermatological applications .

Additionally, derivatives of thiourea have been investigated for their antimicrobial and anticancer properties. Research indicates that modifications to the thiourea structure can enhance these biological activities .

The synthesis of 1-(3-Hydroxyphenyl)-2-thiourea typically involves the reaction of 3-hydroxyaniline with thiophosgene or other isothiocyanate precursors. A common method includes:

  • Starting Materials:
    • 3-Hydroxyaniline
    • Isothiocyanate (e.g., phenyl isothiocyanate)
  • Procedure:
    • Mix 3-hydroxyaniline with an isothiocyanate in a suitable solvent (like acetonitrile).
    • Stir the mixture at room temperature for several hours until the reaction completes.
    • Isolate the product through crystallization or precipitation methods.

This method has been shown to yield high purity and good yields of the desired compound .

1-(3-Hydroxyphenyl)-2-thiourea has several applications:

  • Cosmetics: As a potential skin-whitening agent due to its tyrosinase inhibition properties.
  • Pharmaceuticals: Investigated for antimicrobial and anticancer activities.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

The versatility of this compound makes it a valuable candidate in various fields .

Interaction studies have revealed that 1-(3-Hydroxyphenyl)-2-thiourea can form hydrogen bonds with biological macromolecules, influencing its biological activity. For instance:

  • Tyrosinase Inhibition: The hydroxyl group facilitates binding to the active site of tyrosinase, enhancing inhibition efficiency.
  • Antimicrobial Activity: Interaction with microbial enzymes may disrupt metabolic pathways, leading to antimicrobial effects.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy in therapeutic applications .

Several compounds share structural similarities with 1-(3-Hydroxyphenyl)-2-thiourea. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-(4-Hydroxyphenyl)-2-thioureaSimilar hydroxy group at para positionTyrosinase inhibitor
N-(3-Methoxyphenyl)thioureaMethoxy substitution enhancing lipophilicityAntimicrobial properties
BenzoylthioureaBenzoyl group instead of hydroxyphenylAnticancer activity
1-(3-Nitrophenyl)-2-thioureaNitro substitution affecting reactivityPotential anti-inflammatory effects

While all these compounds contain thiourea functionalities, their unique substituents significantly influence their biological activities and applications .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3394-05-6

Dates

Modify: 2023-08-15

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